4,7-Methanobenzoxazole: A Rigidified Tricyclic Scaffold for Medicinal Chemistry
4,7-Methanobenzoxazole: A Rigidified Tricyclic Scaffold for Medicinal Chemistry
Topic: Chemical structure and properties of 4,7-Methanobenzoxazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,7-Methanobenzoxazole (specifically the 3a,4,7,7a-tetrahydro- derivatives, e.g., CAS 139240-75-8) represents a specialized class of bridged bicyclic heterocycles. Structurally, it consists of an oxazole or oxazolidinone ring fused to a norbornane (bicyclo[2.2.1]heptane) system. This scaffold is of significant interest in drug discovery as a conformationally restricted bioisostere of benzoxazole and oxazolidinone. Its rigid 3D architecture reduces the entropic penalty of binding to protein targets, potentially enhancing potency and selectivity compared to flexible analogs.
This guide details the structural chemistry, synthetic pathways via Diels-Alder cycloaddition, and the pharmacological potential of this scaffold in kinase inhibition and antimicrobial research.
Chemical Structure and Physicochemical Properties[1][2][3][4][5][6][7]
Structural Architecture
The core structure of 4,7-methanobenzoxazole is defined by a methylene bridge (-CH2-) connecting positions 4 and 7 of the benzoxazole system. This creates a tricyclic framework that forces the fused ring system into a non-planar, rigid configuration.
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IUPAC Name: 3a,4,7,7a-tetrahydro-4,7-methanobenzoxazol-2(3H)-one (for the oxazolidinone derivative).
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Core Geometry: The "methano" bridge imposes a boat-like conformation on the cyclohexane ring equivalent, locking the fusion protons (H-3a and H-7a) into a fixed spatial relationship.
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Stereochemistry: The synthesis typically yields endo and exo isomers, with the endo isomer often favored kinetically in Diels-Alder reactions.
Key Physicochemical Properties
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Weight | ~151.16 g/mol (Core) | Fragment-based drug design (FBDD) friendly. |
| LogP (Predicted) | 0.8 – 1.5 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (NH, if oxazolidinone) | Critical for active site interaction (e.g., hinge region). |
| H-Bond Acceptors | 2 (N, O) | Interaction with backbone residues. |
| Topological Polar Surface Area | ~30-50 Ų | Favorable for CNS penetration if substituted appropriately. |
| Rigidity | High (Bridged System) | Reduces entropic loss upon binding; improves metabolic stability. |
Synthetic Methodologies
The primary route to the 4,7-methanobenzoxazole core is the Diels-Alder [4+2] cycloaddition . This reaction is highly atom-efficient and allows for the rapid construction of the bridged system with defined stereochemistry.
Core Synthetic Pathway (Diels-Alder)
The synthesis involves the reaction of cyclopentadiene (diene) with an appropriate oxazolone or isocyanate derivative (dienophile).
Graphviz Diagram: Synthetic Workflow
Caption: Diels-Alder synthetic route for constructing the 4,7-methanobenzoxazole core.
Detailed Experimental Protocol
Objective: Synthesis of 3a,4,7,7a-tetrahydro-4,7-methanobenzoxazol-2(3H)-one.
Reagents:
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Freshly cracked Cyclopentadiene (1.0 eq)
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Chlorosulfonyl isocyanate (CSI) (1.0 eq) or appropriate oxazolone precursor
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Sodium sulfite (Na2SO3)
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Dichloromethane (DCM) (Anhydrous)
Protocol:
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Preparation of Diene: Freshly crack dicyclopentadiene at 180°C to obtain monomeric cyclopentadiene. Store at -78°C until use.
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Cycloaddition: To a flame-dried round-bottom flask under nitrogen, add anhydrous DCM (50 mL) and chlorosulfonyl isocyanate (1.0 eq). Cool to 0°C.
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Addition: Add cyclopentadiene (1.2 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC for the disappearance of the isocyanate.
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Reductive Hydrolysis: Cool the mixture to 0°C. Slowly add a solution of 25% aqueous sodium sulfite. Maintain pH ~7-8 with NaOH if necessary. This step removes the sulfonyl group and facilitates cyclization to the oxazolidinone.
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Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The endo isomer typically elutes first.
Validation:
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1H NMR (CDCl3): Look for bridgehead protons (3a, 7a) around 3.5-4.5 ppm and alkene protons (5, 6) around 6.0-6.4 ppm.
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IR: Characteristic Carbonyl (C=O) stretch at ~1750 cm⁻¹ (oxazolidinone).
Biological Applications and Therapeutic Potential[1][2][3][4][9][10][11]
The 4,7-methanobenzoxazole scaffold acts as a rigid template for displaying pharmacophores. By locking the orientation of substituents, it can improve selectivity for specific receptor pockets.
Antimicrobial Activity (Oxazolidinone Bioisosteres)
This scaffold is a rigid analog of Linezolid (Zyvox).
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Mechanism: Binds to the 23S rRNA of the 50S ribosomal subunit.
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Advantage: The rigid methano-bridge prevents the "collapse" of the molecule, potentially overcoming resistance mechanisms caused by ribosomal mutations that affect flexible drug binding.
Kinase Inhibition (ATP-Competitive Inhibitors)
Benzoxazole derivatives are known kinase inhibitors (e.g., VEGFR-2, EGFR).
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Application: The 4,7-methano variant forces the "hinge-binding" motif (N-C=O or N=C-O) into a fixed vector, improving the entropic profile of binding.
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Targeting: Suitable for hydrophobic pockets in kinases where a flat, planar benzoxazole might suffer from non-specific stacking interactions.
Graphviz Diagram: Structure-Activity Relationship (SAR)
Caption: Strategic functionalization points on the 4,7-methanobenzoxazole scaffold.
References
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ChemicalBook. (n.d.). 4,7-Methanobenzoxazol-2(3H)-one, 3a,4,7,7a-tetrahydro- (CAS 139240-75-8).[1] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13567342, 4-Methylbenzoxazole (Analogous Scaffold Data). Retrieved from
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BenchChem. (2025).[2] Biological relevance of the oxazole scaffold in chemical research.[3][2][4][5] Retrieved from
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MDPI Encyclopedia. (2024). Diels–Alder Cycloaddition Reactions: Sustainable Media and Catalysis.[6] Retrieved from
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National Institutes of Health (NIH). (2007). The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs.[3][4][5] PubMed.[4] Retrieved from
Sources
- 1. 4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aS-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-(9CI) | 139240-75-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
